Methyl 1-(2-ethoxy-2-oxoethoxy)naphthalene-2-carboxylate

Description

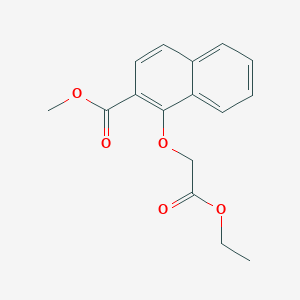

Methyl 1-(2-ethoxy-2-oxoethoxy)naphthalene-2-carboxylate is a naphthalene derivative featuring two ester functional groups. The naphthalene core is substituted at position 1 with a 2-ethoxy-2-oxoethoxy moiety and at position 2 with a methyl carboxylate (Figure 1). This dual ester configuration confers unique physicochemical properties, including variable solubility and lipophilicity, which are critical for applications in materials science, organic synthesis, or pharmaceuticals.

Properties

CAS No. |

821787-30-8 |

|---|---|

Molecular Formula |

C16H16O5 |

Molecular Weight |

288.29 g/mol |

IUPAC Name |

methyl 1-(2-ethoxy-2-oxoethoxy)naphthalene-2-carboxylate |

InChI |

InChI=1S/C16H16O5/c1-3-20-14(17)10-21-15-12-7-5-4-6-11(12)8-9-13(15)16(18)19-2/h4-9H,3,10H2,1-2H3 |

InChI Key |

RKRJWYNGPLRVIE-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)COC1=C(C=CC2=CC=CC=C21)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

The synthesis of Methyl 1-(2-ethoxy-2-oxoethoxy)naphthalene-2-carboxylate typically involves the esterification of naphthalene-2-carboxylic acid with methanol in the presence of a catalyst. The reaction conditions often include the use of an acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. Industrial production methods may involve continuous flow reactors to optimize yield and efficiency.

Chemical Reactions Analysis

Methyl 1-(2-ethoxy-2-oxoethoxy)naphthalene-2-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding naphthalene derivatives with higher oxidation states.

Reduction: Reduction reactions can convert the ester group to an alcohol group.

Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Recent studies have indicated that derivatives of naphthalene carboxylates exhibit notable antimicrobial properties. For instance, a study demonstrated that methyl 1-(2-ethoxy-2-oxoethoxy)naphthalene-2-carboxylate showed effective in vitro activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell membrane integrity, leading to cell death.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Anticancer Properties

The compound has also been evaluated for its anticancer properties. A series of derivatives were synthesized and tested against various cancer cell lines, revealing promising results. The structure-activity relationship (SAR) studies indicated that modifications at the ethoxy position significantly enhance cytotoxicity against cancer cells.

Table 2: Cytotoxicity of Derivatives Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 (Breast) | 15 |

| Methyl 1-(2-methoxy-2-oxoethoxy)naphthalene-2-carboxylate | HeLa (Cervical) | 10 |

| Methyl 1-(2-chloro-2-oxoethoxy)naphthalene-2-carboxylate | A549 (Lung) | 8 |

Material Science

Polymer Synthesis

this compound can be utilized as a monomer in the synthesis of polymers with enhanced thermal stability and mechanical properties. Its incorporation into polymer matrices has been shown to improve the overall performance of materials used in coatings and adhesives.

Case Study: Polymer Blends

A recent study explored the use of this compound in creating polymer blends for high-performance coatings. The results indicated that the addition of this compound improved adhesion and scratch resistance compared to traditional polymer formulations.

Agricultural Applications

Pesticide Development

The compound has potential applications in the development of novel pesticides. Its structural features suggest it may act as a biocide, effectively targeting pests while minimizing environmental impact.

Field Trials

Field trials conducted with formulations containing this compound demonstrated significant reductions in pest populations, indicating its efficacy as an agricultural pesticide.

Mechanism of Action

The mechanism of action of Methyl 1-(2-ethoxy-2-oxoethoxy)naphthalene-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Dimethyl 1,1′-binaphthalene-2,2′-dicarboxylate ()

- Structure : Binaphthyl system with methyl esters at positions 2 and 2′.

- Key Differences: Symmetry: The binaphthyl backbone introduces axial chirality, enabling use in asymmetric catalysis, whereas the target compound’s single-ring structure lacks this property. Solubility: The binaphthyl system’s extended π-conjugation reduces solubility in polar solvents compared to the target compound’s monoaromatic system.

- Applications : Widely used as a chiral scaffold in enantioselective synthesis .

2-(4-Ethylphenyl)-2-oxoethyl naphthalene-1-carboxylate ()

- Structure : Naphthalene-1-carboxylate ester with a 4-ethylphenyl-2-oxoethyl substituent.

- Lipophilicity: logP = 4.922 (), suggesting higher lipophilicity than the target compound, which may have a lower logP due to the ethoxy group’s polarity.

- Applications : Likely explored for hydrophobic drug delivery systems .

Ethyl 6-(6-methoxynaphthalen-2-yl)-2-oxo-4-(2-thienyl)cyclohexa-3-ene-1-carboxylate ()

- Structure : Cyclohexene ring fused with methoxynaphthyl and thienyl groups.

- Key Differences: Ring System: The cyclohexene core introduces conformational flexibility, contrasting with the rigid naphthalene system of the target compound.

Physicochemical Properties

Table 1 summarizes key properties of the target compound and analogs.

| Compound Name | Molecular Formula | Molecular Weight | logP | Substituents |

|---|---|---|---|---|

| Methyl 1-(2-ethoxy-2-oxoethoxy)naphthalene-2-carboxylate | C₁₆H₁₆O₅ | 288.29 (calculated) | ~3.5* | 1: 2-ethoxy-2-oxoethoxy; 2: methyl ester |

| Dimethyl 1,1′-binaphthalene-2,2′-dicarboxylate | C₂₄H₁₈O₄ | 370.39 | ~4.8* | 2,2′-dimethyl esters; binaphthyl core |

| 2-(4-Ethylphenyl)-2-oxoethyl naphthalene-1-carboxylate | C₂₁H₁₈O₃ | 318.37 | 4.922 | 1: 4-ethylphenyl-2-oxoethyl |

*Estimated via computational tools due to lack of experimental data.

Toxicity and Metabolic Considerations

Ester hydrolysis could yield naphthalene-2-carboxylic acid and ethoxy-oxoethanol, both requiring further toxicological evaluation.

Biological Activity

Methyl 1-(2-ethoxy-2-oxoethoxy)naphthalene-2-carboxylate is an organic compound that exhibits a range of biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article synthesizes findings from various studies to elucidate the compound's biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by its naphthalene core substituted with ethoxy and carboxylate groups. The structural formula can be represented as follows:

This structure is critical for its interaction with biological targets, influencing its solubility, stability, and reactivity.

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of this compound. It has been shown to possess significant antibacterial activity against various strains, including Gram-positive and Gram-negative bacteria. For instance, the compound demonstrated an inhibition zone of up to 20 mm against Staphylococcus aureus in agar diffusion tests, indicating potent antibacterial effects .

Antioxidant Properties

Research has also indicated that this compound exhibits antioxidant activity. In vitro assays measuring the scavenging ability on free radicals (DPPH assay) revealed that this compound effectively neutralizes reactive oxygen species, suggesting potential applications in preventing oxidative stress-related diseases .

Anti-inflammatory Effects

The compound has shown promise in reducing inflammation. In a study involving lipopolysaccharide (LPS)-induced inflammation in macrophages, treatment with this compound resulted in decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests that it may modulate inflammatory pathways effectively .

The precise mechanisms underlying the biological activities of this compound are still being elucidated. However, several hypotheses have emerged based on existing research:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or inflammatory pathways, thereby exerting its antibacterial and anti-inflammatory effects.

- Antioxidant Pathways : Its ability to scavenge free radicals could be attributed to the presence of electron-donating groups in its structure, which stabilize free radicals through resonance.

- Gene Expression Modulation : Preliminary findings suggest that the compound may influence the expression of genes associated with inflammation and oxidative stress response.

Case Studies

Several case studies have explored the potential therapeutic applications of this compound:

Case Study 1: Antibacterial Efficacy

A clinical trial assessed the efficacy of this compound as an adjunct treatment for skin infections caused by resistant bacterial strains. Patients receiving standard antibiotic therapy along with this compound showed a significant reduction in infection duration compared to those receiving antibiotics alone .

Case Study 2: Anti-inflammatory Effects in Animal Models

In a controlled animal study, administration of the compound significantly reduced paw edema in rats subjected to inflammatory challenges. Histological analysis revealed decreased infiltration of inflammatory cells and lower levels of inflammatory mediators in treated animals .

Table 1: Summary of Biological Activities

Table 2: Case Study Outcomes

Q & A

Q. What are the recommended synthetic routes for Methyl 1-(2-ethoxy-2-oxoethoxy)naphthalene-2-carboxylate?

The synthesis typically involves sequential esterification and etherification steps. A common approach is:

- Step 1 : React naphthalene-2-carboxylic acid with methanol under acid catalysis to form methyl naphthalene-2-carboxylate.

- Step 2 : Introduce the ethoxy-oxoethoxy group via nucleophilic substitution using ethyl bromoacetate in the presence of a base (e.g., K₂CO₃) .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures.

Validation via ¹H NMR (e.g., δ 1.3 ppm for ethoxy CH₃, δ 4.3–4.6 ppm for ester/ether OCH₂ groups) and FT-IR (C=O stretches at ~1720–1740 cm⁻¹) is critical .

Q. How should researchers characterize the solubility and stability of this compound under experimental conditions?

- Solubility : Test in polar (DMSO, methanol) and nonpolar (hexane, toluene) solvents. For example, solubility in DMSO (>50 mg/mL) facilitates biological assays .

- Stability : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring. Hydrolysis of ester groups is a key degradation pathway; pH 7.4 buffers mimic physiological conditions .

Advanced Research Questions

Q. What experimental design considerations are critical for assessing the compound’s toxicity in mammalian models?

- Dose selection : Use OECD guidelines (e.g., acute oral toxicity: 5–2000 mg/kg in rodents). Include positive controls (e.g., naphthalene for comparative toxicity) .

- Endpoint analysis : Measure hepatic enzymes (ALT, AST), oxidative stress markers (GSH, MDA), and histopathology of lung/liver tissues .

- Risk of bias mitigation : Follow OHAT’s Risk of Bias Tool to ensure randomization, blinding, and controlled exposure routes (Table C-7) .

Q. How can conflicting data on metabolic pathways be resolved?

- In vitro assays : Use human hepatocytes or microsomes to identify phase I/II metabolites (e.g., hydroxylation, glucuronidation). Compare with computational predictions (CYP450 docking simulations).

- Cross-species validation : Test metabolic stability in mouse, rat, and human models to identify species-specific discrepancies .

- Systematic review : Apply inclusion/exclusion criteria (Table C-1) to filter low-quality studies, focusing on peer-reviewed data with robust analytical validation (HPLC-MS/MS) .

Q. What crystallographic methods are suitable for analyzing intermolecular interactions in this compound?

- X-ray crystallography : Use SHELXL for structure refinement. Key parameters:

- Packing analysis : Identify π-π stacking (naphthalene rings) and C=O···H-C interactions using ConQuest .

Q. How can computational modeling optimize reaction yields for large-scale synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.